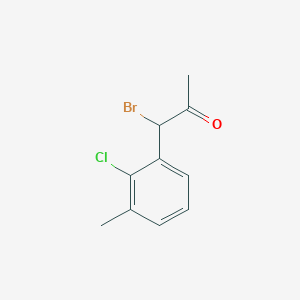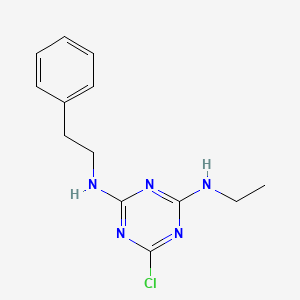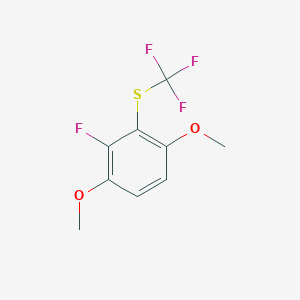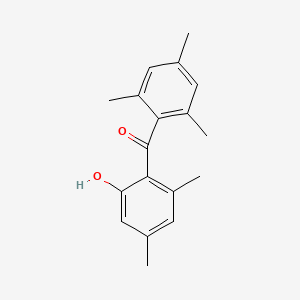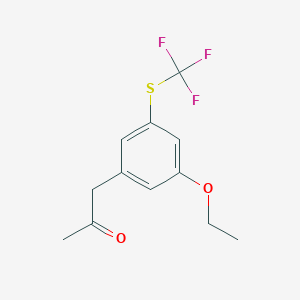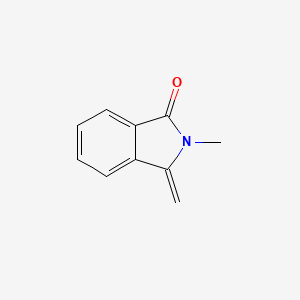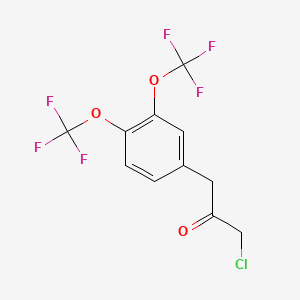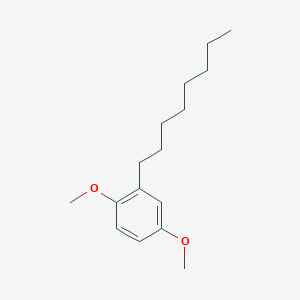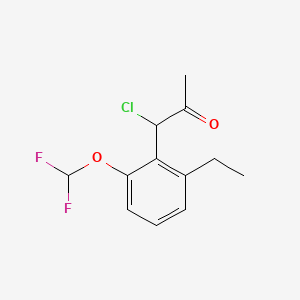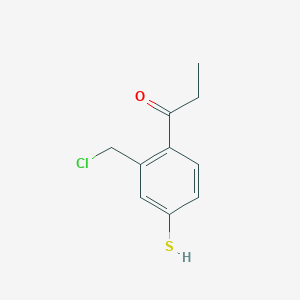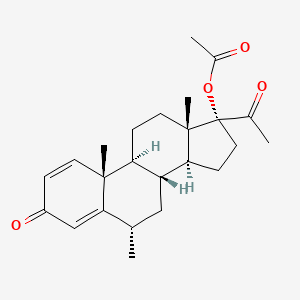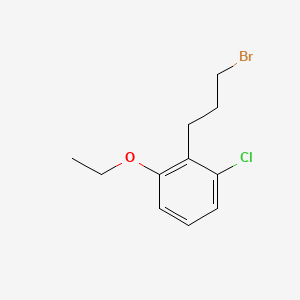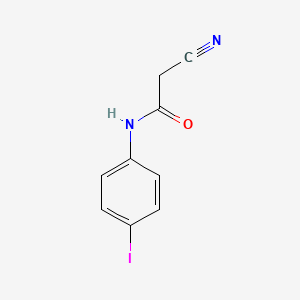![molecular formula C12H18N2O B14063952 N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide CAS No. 101374-15-6](/img/structure/B14063952.png)
N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-[2-[methyl(3-methylphenyl)amino]ethyl]- is an organic compound with the molecular formula C12H18N2O It is a derivative of acetamide, where the acetamide group is substituted with a 2-[methyl(3-methylphenyl)amino]ethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-[methyl(3-methylphenyl)amino]ethyl]- typically involves the reaction of 3-methylphenylamine with 2-chloro-N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
科学研究应用
Acetamide, N-[2-[methyl(3-methylphenyl)amino]ethyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Acetamide, N-[2-[methyl(3-methylphenyl)amino]ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Acetamide, N-(3-methylphenyl)-: Similar structure but lacks the 2-[methylamino]ethyl group.
Acetamide, N-methyl-: Simpler structure with only a methyl group attached to the nitrogen atom.
Uniqueness: Acetamide, N-[2-[methyl(3-methylphenyl)amino]ethyl]- is unique due to the presence of both the 3-methylphenyl and 2-[methylamino]ethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.
属性
CAS 编号 |
101374-15-6 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC 名称 |
N-[2-(N,3-dimethylanilino)ethyl]acetamide |
InChI |
InChI=1S/C12H18N2O/c1-10-5-4-6-12(9-10)14(3)8-7-13-11(2)15/h4-6,9H,7-8H2,1-3H3,(H,13,15) |
InChI 键 |
GFNPFPDWMHZQCO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N(C)CCNC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


